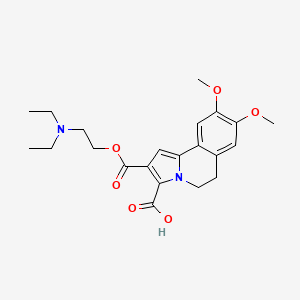
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester is a complex organic compound belonging to the pyrroloisoquinoline family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa. One common method is the multicomponent reaction, which proceeds via sequential formation of spirooxindole, generation of isocyanate functionality, and addition of tetrahydroisoquinoline to the isocyanate group . Another approach involves the reaction of 3-(2-bromoacetyl)coumarins, isoquinoline, and dialkyl acetylenedicarboxylates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a pyrrolo(2,1-a)isoquinoline derivative may yield a ketone, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Pyrrolo(2,1-a)isoquinoline derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives involves their interaction with molecular targets such as topoisomerases. These enzymes are crucial for DNA replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage in cancer cells, leading to cell death . The specific pathways involved include the stabilization of the topoisomerase-DNA complex, preventing the re-ligation of DNA strands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamellarins: Marine alkaloids with a pyrrolo(2,1-a)isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties.
Polycitrins: Compounds with antibiotic and antioxidant properties.
Storniamides: Known for their multi-drug resistance reversal activity.
Ningalins: Exhibit a wide range of biological activities, including cytotoxicity against tumor cells.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester stands out due to its unique structural features and potent biological activities. Its ability to inhibit topoisomerases and induce DNA damage in cancer cells makes it a promising candidate for anti-cancer drug development .
Propriétés
Numéro CAS |
39731-93-6 |
|---|---|
Formule moléculaire |
C22H28N2O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethoxycarbonyl]-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H28N2O6/c1-5-23(6-2)9-10-30-22(27)16-12-17-15-13-19(29-4)18(28-3)11-14(15)7-8-24(17)20(16)21(25)26/h11-13H,5-10H2,1-4H3,(H,25,26) |
Clé InChI |
ZPONUDBMSOXLFI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)



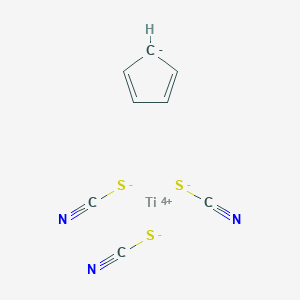


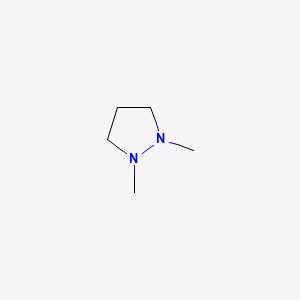

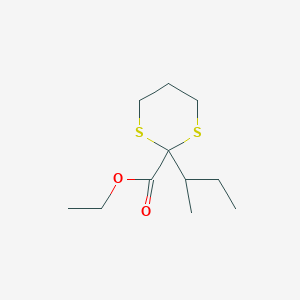

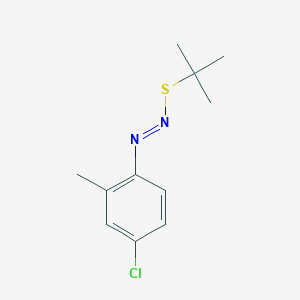
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
